Vat Red 10

Descripción

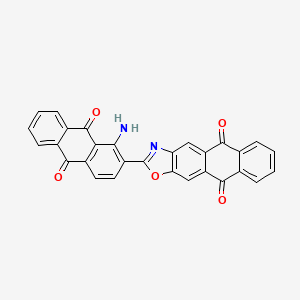

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-amino-9,10-dioxoanthracen-2-yl)naphtho[2,3-f][1,3]benzoxazole-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H14N2O5/c30-24-18(10-9-17-23(24)28(35)16-8-4-3-7-15(16)25(17)32)29-31-21-11-19-20(12-22(21)36-29)27(34)14-6-2-1-5-13(14)26(19)33/h1-12H,30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEVAQGXLUQWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C4=NC5=C(O4)C=C6C(=C5)C(=O)C7=CC=CC=C7C6=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062359 | |

| Record name | Anthra[2,3-d]oxazole-5,10-dione, 2-(1-amino-9,10-dihydro-9,10-dioxo-2-anthracenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-79-5 | |

| Record name | Vat Red 10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 67000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vat Red 10 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra[2,3-d]oxazole-5,10-dione, 2-(1-amino-9,10-dihydro-9,10-dioxo-2-anthracenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthra[2,3-d]oxazole-5,10-dione, 2-(1-amino-9,10-dihydro-9,10-dioxo-2-anthracenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-aminoanthraquinon-2-yl)anthra[2,3-d]oxazole-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAT RED 10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS8CVJ40OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Vat Red 10: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical and physical properties of Vat Red 10 (C.I. 67000), a synthetic anthraquinone dye. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data, experimental protocols, and visualizations to support advanced research and application.

Chemical Identity and Structure

This compound is a complex organic molecule belonging to the anthraquinone class of dyes. Its intricate structure is responsible for its characteristic red color and its properties as a vat dye.

Chemical Structure:

The chemical structure of this compound is 2-(1-amino-9,10-dioxoanthracen-2-yl)naphtho[2,3-f][1][2]benzoxazole-5,10-dione.

| Identifier | Value |

| IUPAC Name | 2-(1-amino-9,10-dioxoanthracen-2-yl)naphtho[2,3-f][1][2]benzoxazole-5,10-dione[3] |

| CAS Number | 2379-79-5 |

| C.I. Number | 67000 |

| Molecular Formula | C29H14N2O5 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C4=NC5=C(O4)C=C6C(=C5)C(=O)C7=CC=CC=C7C6=O)N |

| InChI | InChI=1S/C29H14N2O5/c30-24-18(10-9-17-23(24)28(35)16-8-4-3-7-15(16)25(17)32)29-31-21-11-19-20(12-22(21)36-29)27(34)14-6-2-1-5-13(14)26(19)33/h1-12H,30H2 |

| InChIKey | RHEVAQGXLUQWBM-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications, from dyeing textiles to its potential in other scientific domains.

General Properties

| Property | Value | Source |

| Molecular Weight | 470.43 g/mol | |

| Appearance | Deep red powder | |

| Density | 1.57 g/cm³ (at 20°C) |

Solubility

This compound is characteristically insoluble in water but shows solubility in some organic solvents. Its application as a vat dye relies on a chemical reduction process to a water-soluble "leuco" form.

| Solvent | Solubility | Source |

| Water | Insoluble | |

| Ethanol | Insoluble | |

| Acetone | Insoluble | |

| Xylene | Soluble | |

| Tetralin | Soluble |

Spectral Properties

A study on the microbial decolorization of this compound reported its absorbance maxima.

| Spectral Data | Value |

| UV-Vis Absorbance Maximum (λmax) | 530 nm |

Manufacturing and Synthesis

The synthesis of this compound involves a multi-step chemical process. The general manufacturing method is a condensation reaction followed by cyclization and reduction.

Manufacturing Process: The synthesis of this compound is typically achieved through the condensation of 1-Nitro-2-anthraquinonecarbonyl chloride with 2-Amino-3-hydroxyanthracene-9,10-dione. This is followed by a cyclization step to form the thiazole ring, and a final reduction of the nitro group to an amino group.

Experimental Protocols

Vat Dyeing of Cotton Fabric

This protocol outlines the general procedure for dyeing cotton fabric with a vat dye such as this compound. The process involves the reduction of the insoluble dye to its soluble leuco form, dyeing of the fabric, and subsequent oxidation to trap the insoluble dye within the fibers.

Materials:

-

Cotton fabric

-

Vat dye (e.g., this compound)

-

Sodium hydroxide (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Wetting agent

-

Sequestering agent

-

Oxidizing agent (e.g., hydrogen peroxide, H₂O₂)

-

Soaping agent (detergent)

-

Soda ash

Procedure:

-

Preparation of the Dyebath:

-

The dyebath is prepared with water, a wetting agent, and a sequestering agent.

-

The temperature is initially set to approximately 40-50°C.

-

-

Vatting (Reduction):

-

The insoluble vat dye is pasted with a dispersing agent and added to the dyebath.

-

Sodium hydroxide is added to create an alkaline environment.

-

Sodium hydrosulfite, the reducing agent, is then added to convert the dye to its soluble leuco form. This is often accompanied by a color change.

-

The temperature is raised to 60-70°C and maintained for a period to ensure complete reduction.

-

-

Dyeing:

-

The prepared cotton fabric is introduced into the dyebath containing the soluble leuco dye.

-

The dyeing process is carried out for a specified duration (e.g., 45-60 minutes) to allow for the penetration and diffusion of the dye into the cotton fibers.

-

-

Oxidation:

-

After dyeing, the fabric is removed from the dyebath and the excess dye liquor is removed.

-

The fabric is then exposed to an oxidizing agent, such as air or a solution of hydrogen peroxide, to convert the soluble leuco dye back to its original insoluble form within the fibers. This step restores the dye's final color.

-

-

Soaping (After-treatment):

-

The dyed fabric is treated in a hot bath containing a soaping agent and soda ash.

-

This step removes any loose dye particles from the fabric surface and helps to stabilize the dye, improving fastness properties.

-

-

Rinsing and Drying:

-

The fabric is thoroughly rinsed with hot and cold water to remove any residual chemicals.

-

Finally, the dyed fabric is dried.

-

References

An In-depth Technical Guide to Vat Red 10 (CAS No. 2379-79-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical entity Vat Red 10 (CAS No. 2379-79-5) based on publicly available scientific and technical data. It is intended for an audience with a professional background in science and research. Notably, the available literature on this compound is almost exclusively focused on its application as an industrial dye. There is no significant body of research to suggest its use in pharmacology, drug development, or as a modulator of biological signaling pathways. This guide reflects the current state of scientific knowledge.

Executive Summary

This compound is an anthraquinone-based vat dye known for its vibrant red color and excellent fastness properties. Its primary and virtually sole application is in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose. Chemically, it is a complex organic molecule insoluble in water in its oxidized state. Its application requires a chemical reduction process to a soluble "leuco" form, which has an affinity for textile fibers. Subsequent oxidation traps the dye within the fiber, resulting in high durability. While toxicological data is limited to general safety advisories, some sources indicate potential carcinogenicity and mutagenicity, warranting careful handling. Scientific research beyond its industrial application is sparse, with the most relevant studies focusing on its environmental impact and microbial degradation from textile effluents.

Chemical and Physical Properties

This compound is a deep red powder with a complex molecular structure.[1][2] Its identity and key physicochemical properties are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference(s) |

| Chemical Name | 2-(1-Amino-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,3-d]oxazole-5,10-dione | [3] |

| CAS Number | 2379-79-5 | [2] |

| C.I. Number | 67000 | [1] |

| Synonyms | C.I. This compound, Indanthren Red FBB, Vat Red FBB, Cibanon Red 2B | |

| Molecular Formula | C₂₉H₁₄N₂O₅ | |

| Molecular Weight | 470.43 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Description | Reference(s) |

| Appearance | Deep red to pinkish powder. | |

| Solubility | Insoluble in water, ethanol, and acetone. Soluble in xylene and tetralin. | |

| Behavior in Acids | Turns light yellow in concentrated sulfuric acid, which becomes red upon dilution. | |

| Behavior in Bases | The alkaline reduced (leuco) form is a dark brown, water-soluble compound. |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step chemical process involving the condensation of key intermediates. The manufacturing process is characteristic of anthraquinone-based vat dyes and can be carried out in batch-type reactors.

Experimental Protocol: Synthesis of this compound

The general synthesis method involves the following key steps:

-

Condensation: 1-Nitro-2-anthraquinonecarbonyl chloride is condensed with 2-Amino-3-hydroxyanthracene-9,10-dione. This reaction is moderately exothermic and typically carried out in a high-boiling organic solvent such as o-dichlorobenzene at elevated temperatures (e.g., 140°C) for several hours.

-

Cyclization (Oxazole Ring Formation): The resulting amide intermediate undergoes cyclization to form the characteristic oxazole ring structure of this compound.

-

Nitro Group Reduction: The nitro group (-NO₂) present on the anthraquinone nucleus is reduced to a primary amine group (-NH₂).

-

Isolation and Purification: The final product is isolated from the reaction mixture, purified, and dried to yield the deep red dye powder.

Industrial Applications: Textile Dyeing

This compound is highly valued for dyeing cotton and other cellulosic fibers due to its excellent light and wash fastness. The application process, known as "vatting," is a cornerstone of its use.

Experimental Protocol: Vat Dyeing of Cotton Fabric

The following is a generalized protocol for the exhaust dyeing of cotton with this compound:

-

Vatting (Reduction): The water-insoluble this compound powder is converted to its water-soluble leuco form. This is achieved by adding the dye to a heated (e.g., 50-60°C) aqueous bath containing a reducing agent (typically sodium hydrosulfite, Na₂S₂O₄) and a strong alkali (sodium hydroxide, NaOH). The solution turns a dark brown color, indicating the formation of the soluble sodium salt of the leuco dye.

-

Dyeing: The cotton fabric is introduced into the dyebath. The soluble leuco dye diffuses into the amorphous regions of the cellulose fibers, where it exhibits high affinity. The dyeing process is carried out for a set duration (e.g., 45-60 minutes) at a constant temperature.

-

Oxidation: After dyeing, the fabric is removed from the bath and the leuco dye is re-oxidized back to its insoluble pigment form. This can be achieved by exposure to air or by using a chemical oxidizing agent, such as hydrogen peroxide, in a fresh bath. This step traps the insoluble dye molecules within the fiber structure.

-

Soaping: The dyed fabric is subjected to a hot wash with soap or detergent. This final step removes any loosely adhering surface dye, helps to develop the true shade, and stabilizes the dye crystals within the fiber, ensuring maximum fastness properties.

Table 3: Fastness Properties of this compound on Cotton

| Fastness Test | ISO Standard Rating (1-5 Scale) | AATCC Standard Rating (1-8 Scale) | Reference(s) |

| Light Fastness | 6-7 | 6 | |

| Washing (Soaping) | 5 | 4-5 | |

| Chlorine Bleach | 5 | 5 | |

| Ironing | 3 | 4 | |

| Mercerized | 4 | 4 |

(Note: Higher numbers indicate better fastness)

Environmental Fate and Biodegradation

The recalcitrant nature of anthraquinone dyes like this compound makes them resistant to conventional wastewater treatment, posing an environmental concern. Research has focused on microbial decolorization as a method for treating textile effluents containing this dye.

Experimental Protocol: Microbial Decolorization of this compound

A study by Gurav et al. (2011) detailed the decolorization of this compound using the microorganisms Pseudomonas desmolyticum and Galactomyces geotrichum.

-

Microorganism Acclimatization: As this compound is only soluble at a high pH, the microorganisms (P. desmolyticum and G. geotrichum), which typically grow at neutral pH, were first adapted to grow at pH 9 in a stepwise manner using a medium containing 1% glucose.

-

Decolorization Assay: The adapted microbial strains were grown in a minimal liquid medium at 25°C, adjusted to pH 9, and containing 0.01% this compound dye and a carbon source (e.g., 1% glucose).

-

Monitoring: The decolorization process was monitored over several days (e.g., 23 days). Aliquots of the medium were periodically removed, centrifuged to remove microbial cells, and the absorbance of the supernatant was measured spectrophotometrically at the dye's absorbance maximum (λₘₐₓ = 530 nm).

-

Analysis: The percentage of decolorization was calculated by comparing the absorbance to an uninoculated control. The study reported up to 55.5% decolorization by P. desmolyticum after 23 days. The degradation pathway was analyzed, identifying 2,6-diisopropyl naphthalene as a non-toxic end product, which is noted to be a plant growth regulator.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the microbial decolorization of this compound.

Relevance to Drug Development and Life Sciences

Despite its complex heterocyclic structure, a feature often explored in medicinal chemistry, there is a significant lack of research into the biological activities of this compound. Searches of scientific databases reveal no studies on its interaction with cellular targets, its effects on signaling pathways, or its potential as a therapeutic agent. Its characterization as a potential carcinogen and mutagen suggests a toxicological profile that would likely preclude its development as a drug. Therefore, for professionals in drug development and biomedical research, this compound currently serves primarily as an example of a complex, industrially significant organic molecule with no known pharmacological application.

References

Vat Red 10: A Technical Guide for Researchers

Topic: Vat Red 10: Molecular Properties, Biological Interactions, and Experimental Protocols

Content Type: An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, an anthraquinone-based vat dye, is primarily utilized in the textile industry for its vibrant and durable coloration. Beyond its industrial applications, this compound presents areas of interest for researchers in microbiology, toxicology, and potentially as a fluorescent agent. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its microbial degradation, and discusses its toxicological profile, including reported mutagenicity. While its role in specific biological signaling pathways is not documented, its interactions with microbial systems and its potential as a fluorescent dye warrant further investigation.

Core Molecular and Physical Properties

This compound is a complex organic molecule with the following key characteristics. The quantitative data is summarized in Table 1.

| Property | Value |

| Molecular Formula | C₂₉H₁₄N₂O₅[1][2] |

| Molecular Weight | 470.43 g/mol [1][3][4] |

| CAS Number | 2379-79-5 |

| Appearance | Deep red powder |

| Solubility | Insoluble in water |

Biological Activity and Toxicology

Microbial Degradation

This compound, due to its fused aromatic structure, is resistant to degradation. However, studies have demonstrated its decolorization through microbial action. Specifically, Pseudomonas desmolyticum and Galactomyces geotrichum have been shown to oxidatively degrade this dye. This process is of significant interest for bioremediation of textile industry effluents.

Toxicological Profile

Anthraquinone dyes, the class to which this compound belongs, have been noted as potentially carcinogenic and mutagenic. A Material Safety Data Sheet (MSDS) for this compound indicates that mutagenicity data has been reported for the compound. This is a critical consideration for handling and for any potential application in biological systems. Acute effects may include irritation to the eyes, skin, and respiratory tract.

Experimental Protocols

Microbial Decolorization of this compound

This protocol is adapted from the methodology described by Gurav et al. (2011).

Objective: To achieve microbial decolorization of this compound using Pseudomonas desmolyticum or Galactomyces geotrichum.

Materials:

-

This compound dye

-

Cultures of Pseudomonas desmolyticum (NCIM 2112) or Galactomyces geotrichum (MTCC 1360)

-

Minimal liquid base medium

-

Glucose

-

Sterile 250 ml Erlenmeyer flasks

-

Rotary shaker

-

Spectrophotometer

Procedure:

-

Microbial Adaptation: As this compound is soluble at an alkaline pH of 9, the microbial cultures, which typically grow at pH 7, must be adapted. This is achieved by progressively growing the organisms in media with increasing pH, supplemented with 1% glucose.

-

Medium Preparation: Prepare a minimal liquid base medium containing 0.01% this compound and 1% glucose. Dispense 100 ml of this medium into 250 ml Erlenmeyer flasks and sterilize by autoclaving.

-

Inoculation: Inoculate the sterile medium with 1 ml of a microbial suspension containing approximately 120x10⁶ cells.

-

Incubation: Incubate the flasks on a rotary shaker at 120 rpm and a temperature of 25°C for a period of up to 23 days.

-

Decolorization Measurement: At regular intervals (e.g., every 7 days), measure the decolorization by assessing the decrease in absorbance at the maximum wavelength for this compound (530 nm) using a spectrophotometer. A control flask without microbial inoculation should be used as a baseline.

Signaling Pathways and Other Potential Applications

Signaling Pathways

Currently, there is no available scientific literature detailing the direct involvement of this compound in specific cellular signaling pathways.

Fluorescent Properties

Visualizations

Caption: Workflow for the microbial decolorization of this compound.

Conclusion

This compound is a well-characterized dye with a defined molecular structure. While its primary use is industrial, its interactions with biological systems, particularly microorganisms, and its reported mutagenicity, make it a subject of interest for environmental and toxicological research. The provided experimental protocol for microbial decolorization offers a basis for further studies in bioremediation. Future research could focus on elucidating the specific mechanisms of its mutagenicity and exploring its potential as a fluorescent tool, for which detailed application protocols are currently lacking.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Vat Red 10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Synthesis Mechanism

The manufacturing of Vat Red 10 follows a consistent, multi-step synthetic route. The process commences with the condensation of 1-Nitro-2-anthraquinonecarbonyl chloride and 2-Amino-3-hydroxyanthracene-9,10-dione. This is followed by an intramolecular cyclization to form a thiazole ring system, and the final step is the reduction of the nitro group to an amino group, yielding the this compound molecule.[1][2][3][4]

The overall chemical transformation can be summarized as follows:

-

Condensation: An acylation reaction where the amino group of 2-Amino-3-hydroxyanthracene-9,10-dione attacks the acyl chloride of 1-Nitro-2-anthraquinonecarbonyl chloride, forming an amide linkage.

-

Cyclization (Thiazole Formation): An intramolecular reaction, likely acid-catalyzed, where the hydroxyl group on the anthraquinone ring attacks the carbonyl group of the newly formed amide, followed by dehydration to form the thiazole ring.

-

Reduction: The nitro group on the anthraquinone backbone is reduced to a primary amine. This is a crucial step as the final amino group is a key part of the chromophore of the dye.

Data Presentation

While specific quantitative data from manufacturing processes are proprietary, the general chemical and physical properties of this compound have been reported.

| Property | Value | Source |

| C.I. Name | This compound, 67000 | |

| CAS Number | 2379-79-5 | |

| Molecular Formula | C₂₉H₁₄N₂O₅ | |

| Molecular Weight | 470.43 g/mol | |

| Appearance | Deep red powder | |

| Solubility | Insoluble in water. | |

| Color in Conc. H₂SO₄ | Light yellow, turns red upon dilution. |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not available in the reviewed public literature. However, based on the described chemical transformations, a general methodology can be inferred. The following represents a likely, though not definitively documented, procedure.

Stage 1: Condensation of Intermediates

-

Objective: To form the amide intermediate from 1-Nitro-2-anthraquinonecarbonyl chloride and 2-Amino-3-hydroxyanthracene-9,10-dione.

-

Methodology:

-

A suitable high-boiling point aprotic solvent (e.g., nitrobenzene or o-dichlorobenzene) would be charged into a reaction vessel equipped with a stirrer, heating mantle, and a system for inert gas blanketing.

-

Equimolar amounts of 1-Nitro-2-anthraquinonecarbonyl chloride and 2-Amino-3-hydroxyanthracene-9,10-dione would be added to the solvent.

-

An acid scavenger, such as a tertiary amine (e.g., pyridine) or an inorganic base (e.g., sodium carbonate), would likely be added to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture would be heated to an elevated temperature, potentially in the range of 150-200°C, for several hours to drive the condensation reaction to completion.

-

Reaction progress would be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would be cooled, and the solid product would be isolated by filtration.

-

The crude product would be washed with a suitable solvent to remove unreacted starting materials and byproducts.

-

Stage 2: Cyclization to Thiazole Ring

-

Objective: To effect an intramolecular cyclization to form the thiazole ring.

-

Methodology:

-

The dried amide intermediate from Stage 1 would be suspended in a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

The mixture would be heated to facilitate the cyclization and dehydration.

-

The reaction would be monitored until the starting material is consumed.

-

The reaction mixture would then be carefully quenched by pouring it onto ice, causing the product to precipitate.

-

The solid would be collected by filtration, washed extensively with water until the washings are neutral, and then dried.

-

Stage 3: Reduction of the Nitro Group

-

Objective: To reduce the nitro group to a primary amine to yield this compound.

-

Methodology:

-

The nitro-thiazole intermediate from Stage 2 would be suspended in an appropriate solvent.

-

A reducing agent would be added. Common reducing agents for this type of transformation include sodium sulfide, sodium hydrosulfite, or catalytic hydrogenation.

-

The reaction would be carried out under controlled temperature conditions until the reduction is complete.

-

The final this compound product would be isolated by filtration, washed with water and a suitable organic solvent, and then dried.

-

Mandatory Visualization

Synthesis Pathway of this compound

Caption: Chemical synthesis pathway of this compound.

Generalized Experimental Workflow for this compound Synthesis

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. EP0185569A1 - Process for the preparation of anthraquinone vat dyes, dyes obtained by this process and textile products dyed with these dyes - Google Patents [patents.google.com]

- 3. US3310563A - Vat dyestuffs of the anthraquinone series and process for preparing them - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of Vat Red 10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Vat Red 10 (C.I. 67000), a significant anthraquinone vat dye. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics and relevant experimental methodologies for this compound.

Introduction to this compound

This compound, also known by its Colour Index name, Vat Red FBB, is a deep red powder with the chemical formula C₂₉H₁₄N₂O₅.[1][2] As a vat dye, it is characteristically insoluble in water in its original pigment form.[3][4] Its application in dyeing processes, primarily for cellulosic fibers like cotton, necessitates a chemical reduction to a water-soluble leuco form.[5] This technical guide will delve into the known solubility parameters of this compound in various solvents and provide detailed experimental protocols for solubility determination.

Solubility of this compound

The solubility of this compound is highly dependent on the solvent and the chemical state of the dye (oxidized or reduced). The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data

Limited quantitative data on the solubility of this compound is available in the public domain. The most definitive value found is for its solubility in water.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 312.7 ng/L | 20 |

**

Qualitative Solubility Data

Qualitative assessments of this compound's solubility have been more widely reported in technical data sheets and chemical databases.

| Solvent | Chemical Formula | Solubility Description |

| Water | H₂O | Insoluble |

| Ethanol | C₂H₅OH | Insoluble |

| Acetone | C₃H₆O | Insoluble |

| Xylene | C₈H₁₀ | Soluble |

| Tetralin | C₁₀H₁₂ | Soluble |

| Solubilised Form | - | Soluble in water |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for its application and formulation. The following are detailed methodologies for key experiments related to the solubility of this compound.

Protocol for Determining Solubility via UV-Vis Spectrophotometry

This protocol outlines a general method for determining the solubility of this compound in an organic solvent where it exhibits some solubility (e.g., xylene), using UV-Visible spectrophotometry. This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment:

-

This compound powder

-

Solvent of interest (e.g., Xylene)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and centrifuge tubes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a volumetric flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the solution to stand to let the undissolved solid settle.

-

For a more complete separation, centrifuge the suspension at a high speed.

-

Carefully collect the supernatant. To ensure no particulate matter is transferred, filter the supernatant using a syringe filter.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen solvent with a known concentration. This may require serial dilutions from a more concentrated, accurately weighed sample.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through precise dilutions.

-

-

Generation of a Calibration Curve:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent by scanning a dilute solution across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin. The slope of the line is the molar absorptivity.

-

-

Determination of Solubility:

-

Take an aliquot of the clear, saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

-

Protocol for Preparation and Solubilization of Leuco this compound

Vat dyes are solubilized for dyeing applications by reduction to their leuco form in an alkaline medium. This protocol is adapted from the procedure for a similar vat dye and can be used to prepare the soluble leuco form of this compound.

Materials and Equipment:

-

This compound powder

-

Sodium hydroxide (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Deoxygenated deionized water

-

Inert gas (e.g., Nitrogen or Argon)

-

Beakers, magnetic stirrer, and stir bar

-

Reaction vessel with a septum or a well-sealed cap

Procedure:

-

Preparation of Deoxygenated Water:

-

Bubble an inert gas through deionized water for at least 30 minutes to remove dissolved oxygen, which can re-oxidize the leuco dye.

-

-

Preparation of the Alkaline Reducing Solution:

-

In the reaction vessel, under an inert gas atmosphere, dissolve a measured amount of sodium hydroxide in the deoxygenated water.

-

While stirring, add sodium hydrosulfite to the alkaline solution.

-

-

Reduction of this compound:

-

Carefully add the this compound powder to the alkaline reducing solution while maintaining stirring and the inert atmosphere.

-

The reduction process is indicated by a color change. The deep red suspension will transform into a different colored solution as the insoluble dye is converted to its soluble leuco form.

-

Continue stirring until the dissolution is complete, which typically takes 15-30 minutes.

-

-

Handling of the Leuco Dye Solution:

-

The resulting leuco dye solution is sensitive to oxygen and should be used promptly or stored under an inert atmosphere. Exposure to air will cause the dye to oxidize back to its insoluble form.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Principle of Vat Dye Solubilization.

Caption: Workflow for Solubility Determination via UV-Vis Spectrophotometry.

References

Spectroscopic Profile of Vat Red 10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Vat Red 10 (C.I. 67000; CAS 2379-79-5), a synthetic anthraquinone dye. While specific, publicly available, high-resolution spectra for this compound are limited, this document compiles and extrapolates key spectroscopic data based on the known characteristics of anthraquinone dyes and related compounds. The information herein is intended to support research, development, and quality control activities involving this compound.

Introduction to this compound

This compound, a member of the anthraquinone class of dyes, is known for its vibrant red hue and is utilized in various industrial applications, including textile dyeing.[1][2] Its pigment form is designated as Pigment Red 196.[1][2] The core chemical structure is based on anthraquinone, a tricyclic aromatic ketone, which forms the basis for its chromophoric properties.[1] The molecular formula for this compound is C₂₉H₁₄N₂O₅.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For anthraquinone dyes like this compound, the absorption of ultraviolet and visible light is primarily due to π → π* and n → π* electronic transitions within the conjugated system of the anthraquinone core.

Expected Spectroscopic Data:

Based on the general spectroscopic properties of red anthraquinone dyes, the UV-Vis spectrum of this compound in a suitable organic solvent is expected to exhibit characteristic absorption bands.

| Wavelength Region (nm) | Expected Absorption | Transition Type |

| ~250-300 | Strong | π → π |

| ~320-380 | Moderate | π → π |

| ~450-550 | Strong (λmax) | n → π* and charge-transfer |

Note: The exact position and intensity of these bands can be influenced by the solvent used and the specific substitution pattern on the anthraquinone structure.

Experimental Protocol for UV-Vis Spectroscopy

The following outlines a general procedure for obtaining a UV-Vis spectrum of a vat dye like this compound.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Sample Preparation:

-

Solvent Selection: Due to the low aqueous solubility of this compound, a suitable organic solvent such as ethanol, methanol, or dimethylformamide (DMF) should be used.

-

Solution Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0 AU).

-

Blank Preparation: Use the pure solvent as a blank to zero the spectrophotometer.

Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Fill a clean quartz cuvette with the blank solvent and place it in the reference beam path. Fill another quartz cuvette with the sample solution and place it in the sample beam path.

-

Perform a baseline correction with the blank solvent.

-

Acquire the absorbance spectrum of the sample.

-

Identify the wavelength of maximum absorbance (λmax) and any other significant peaks.

Workflow for UV-Vis Spectroscopy:

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectroscopic Data:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the functional groups of its anthraquinone structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1680 - 1650 | C=O (quinone) | Stretching |

| 1620 - 1580 | C=C (aromatic) | Stretching |

| 1580 - 1500 | N-H | Bending |

| 1300 - 1000 | C-N, C-O | Stretching |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound (or Pigment Red 196), the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method are common for obtaining an IR spectrum.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer. An ATR accessory is often convenient.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Measurement Procedure:

-

Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Workflow for FTIR Spectroscopy (ATR Method):

Conclusion

References

In-Depth Technical Guide to the Physical Characteristics of Vat Red 10 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Vat Red 10 powder, a synthetic organic dye belonging to the anthraquinone class. The information presented herein is intended to support research, development, and quality control activities involving this compound.

General and Chemical Properties

This compound, also known by its Colour Index name C.I. 67000, is a deep red to pinkish powder.[1][2] It is a complex organic molecule with the chemical formula C₂₉H₁₄N₂O₅.[3][4] Key identification and structural properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-(1-amino-9,10-dioxoanthracen-2-yl)anthra[2,3-d]oxazole-5,10-dione | [5] |

| CAS Number | 2379-79-5 | |

| C.I. Number | 67000 | |

| Molecular Formula | C₂₉H₁₄N₂O₅ | |

| Molecular Weight | 470.43 g/mol | |

| Appearance | Deep red / Pink powder |

Physicochemical Data

| Parameter | Value | Reference(s) |

| Boiling Point | 759.9 °C at 760 mmHg | |

| Flash Point | 413.4 °C | |

| Density | 1.535 g/cm³ |

Solubility Profile

This compound is characterized by its poor solubility in water. However, it exhibits solubility in some organic solvents. The table below details its solubility characteristics.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Xylene | Soluble | |

| Tetralin | Soluble | |

| Concentrated Sulfuric Acid | Soluble (forms a light yellow solution) |

Spectral Characteristics

Detailed experimental spectral data for this compound, such as specific UV-Vis absorption maxima (λmax), a full FTIR spectrum with peak assignments, and comprehensive ¹H and ¹³C NMR spectra, are not widely available in publicly accessible literature. However, based on the known chemical structure (an anthraquinone derivative), the expected spectral characteristics and general experimental protocols are outlined below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected Characteristics: As a colored dye, this compound is expected to exhibit strong absorption in the visible region of the electromagnetic spectrum. The extensive conjugated system of the anthraquinone and oxazole rings will give rise to intense π → π* transitions. The λmax would likely be in the range of 450-550 nm, corresponding to its red color. The exact position and intensity of the absorption bands can be influenced by the solvent used.

General Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable transparent solvent (e.g., ethanol, acetone, or a solvent in which it is known to be soluble).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Measurement: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm). A reference cuvette containing the pure solvent is used to zero the instrument.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Characteristics: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ due to the primary amine group.

-

C=O stretching: Strong absorption bands around 1630-1680 cm⁻¹ corresponding to the quinone carbonyl groups.

-

C=N stretching: A peak in the 1640-1690 cm⁻¹ region for the oxazole ring.

-

C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ range due to the aromatic rings.

-

C-N stretching: Absorption in the 1250-1360 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ range associated with the ether linkage in the oxazole ring.

General Experimental Protocol:

-

Sample Preparation: The solid this compound powder is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: An FTIR spectrometer is used.

-

Measurement: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Characteristics:

-

¹H NMR: The proton NMR spectrum would be complex due to the large number of aromatic protons in different chemical environments. Signals would be expected in the aromatic region (typically 7.0-9.0 ppm). The amine proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 29 carbon atoms in the molecule. The carbonyl carbons of the quinone would resonate at the downfield end of the spectrum (typically 180-190 ppm). The remaining aromatic and heterocyclic carbons would appear in the 110-160 ppm range.

General Experimental Protocol:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Complete dissolution is crucial for obtaining a high-resolution spectrum.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Measurement: Both ¹H and ¹³C NMR spectra are acquired. Various NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of the signals.

-

Data Analysis: The chemical shifts, signal multiplicities, and integration values are analyzed to elucidate the structure of the molecule.

Manufacturing and Application Workflow

This compound is synthesized through a multi-step process and is primarily used as a vat dye for cellulosic fibers. The general workflow from synthesis to application is depicted in the following diagram.

Caption: Manufacturing and application workflow of this compound.

This diagram illustrates the key stages in the chemical synthesis of this compound powder and its subsequent application as a vat dye. The synthesis involves the condensation of two precursor molecules, followed by cyclization and reduction steps. The application process, known as vat dyeing, requires the insoluble dye to be chemically reduced to a soluble "leuco" form, which can then be applied to the fiber. Subsequent oxidation regenerates the insoluble dye, trapping it within the fiber matrix.

References

An In-depth Technical Guide to Vat Red 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Red 10, a synthetic organic compound, is a member of the anthraquinone class of dyes.[1] Predominantly utilized in the textile industry for its vibrant and durable coloration of cellulosic fibers, its robust chemical nature also lends it to applications in industrial coatings and plastics.[2][3] While its primary role has been as a colorant, this guide seeks to provide a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, and potential areas of scientific investigation beyond its traditional applications. This document is intended to serve as a foundational resource for researchers and professionals exploring the broader utility of this molecule.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is paramount for research and development. This compound is systematically named and cataloged under various identifiers.

IUPAC Name: 2-(1-amino-9,10-dioxoanthracen-2-yl)naphtho[2,3-f][4][5]benzoxazole-5,10-dione

CAS Number: 2379-79-5

Molecular Formula: C29H14N2O5

Molecular Weight: 470.43 g/mol

Synonyms: this compound has been marketed and referenced under a multitude of names, reflecting its widespread industrial use. A comprehensive, though not exhaustive, list of synonyms is provided in the table below.

| Common Synonyms | Other Trade Names |

| C.I. This compound | Ahcovat Red FBB |

| Vat Red FBB | Amanthrene Red FBB |

| Cibanon Red 2B | Anthragen Red FB |

| C.I. 67000 | Benzadone Red FBB |

| Brilliant Red FBB | Caledon Brilliant Red 3B |

| Indanthren Red FBB | Carbanthrene Printing FBB |

| Novatic Red 3B | Fenanthren Red F 2B |

| C.I. Pigment Red 196 | Mikethrene Red FBB |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in various scientific and industrial contexts. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Physical Appearance | Deep red powder | |

| Melting Point | Not specified (likely high due to structure) | |

| Boiling Point | 759.9 °C at 760 mmHg | |

| Density | 1.57 g/cm³ at 20°C | |

| Water Solubility | Insoluble (312.7 ng/L at 20°C) | |

| Solubility in Organic Solvents | Soluble in xylene and tetralin; Insoluble in ethanol and acetone | |

| Flash Point | 413.4 °C | |

| Vapor Pressure | 5.47 x 10-23 mmHg at 25°C | |

| Refractive Index | 1.776 |

Experimental Protocols

Synthesis of this compound

Overall Reaction Scheme:

-

Condensation: 1-Nitro-2-anthraquinonecarbonyl chloride is condensed with 2-Amino-3-hydroxyanthracene-9,10-dione.

-

Cyclization: The resulting intermediate undergoes a cyclization reaction to form the oxazole ring.

-

Reduction: The nitro group is then reduced to an amino group to yield the final this compound molecule.

A detailed experimental protocol for a related vat dye, "Vat Brilliant Red RB," from a patent provides some insight into the practical aspects of such syntheses, which often involve high temperatures, pressures, and the use of catalysts like pyridine in an aqueous phase.

Purification by Recrystallization

For obtaining a high-purity solid compound like this compound, recrystallization is a standard laboratory technique. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

General Protocol:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on available data, high-boiling aromatic solvents like xylene or tetralin could be suitable candidates.

-

Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of this compound drops, leading to the formation of crystals.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried to remove any residual solvent.

Analytical Methods

Thin Layer Chromatography (TLC): TLC is a valuable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to the insolubility of vat dyes, non-reducing systems at elevated temperatures (100-120°C) with eluents composed of a mixture of polar and non-polar solvents (e.g., 1-chloronaphthalene, 2-methoxyethyl ether, and 2-hydroxyethyl ether) have been shown to be effective.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful method for the separation and quantification of dyes. For anthraquinone dyes like this compound, which are highly hydrophobic, a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile) is a common approach.

Capillary Electrophoresis (CE): CE offers a high-resolution separation technique for charged species. For the analysis of vat dyes, they must first be reduced to their soluble leuco form. An electrolyte solution containing an organic solvent and a reducing agent like sodium dithionite can be used.

Applications and Biological Relevance

Industrial Applications

The primary application of this compound is in the dyeing of cellulosic fibers such as cotton, linen, and viscose, as well as their blends. The process, known as vat dyeing, involves the reduction of the insoluble dye to a soluble leuco form in an alkaline bath, which has an affinity for the fiber. The fiber is then exposed to an oxidizing agent, which regenerates the insoluble dye molecule within the fiber matrix, resulting in excellent color fastness.

Biodegradation Pathway

While not a signaling pathway in the traditional sense, the biodegradation of this compound by microorganisms represents a significant biological interaction. A proposed pathway for the decolorization of this compound by Galactomyces geotrichum has been described, which involves the breakdown of the complex aromatic structure into smaller, less colored compounds. This process is of considerable environmental interest for the bioremediation of textile effluents.

Caption: Proposed biodegradation pathway of this compound by Galactomyces geotrichum.

Vat Dyeing Workflow

The general workflow for applying this compound to textiles involves a reduction-oxidation cycle. This process ensures the dye penetrates the fiber before being insolubilized, leading to high fastness.

Caption: Generalized workflow for the vat dyeing process using this compound.

Toxicological and Biological Activity

The current body of scientific literature on this compound primarily focuses on its industrial applications and environmental fate. Some studies have indicated that certain vat dyes may be carcinogenic or mutagenic. Acute toxicity studies on earthworms have shown that a red vat dye was the most toxic among the tested colors. However, there is a notable absence of research into the specific interactions of this compound with biological signaling pathways or its potential as a lead compound in drug development. Its classification as a fluorescent dye by some suppliers suggests potential for use as a biological probe, though specific applications have not been detailed.

Conclusion

This compound is a well-characterized compound with a long history of industrial use as a dye. Its robust chemical structure and physicochemical properties are well-documented. While its primary application remains in the textile industry, its potential for broader scientific application, particularly in areas such as materials science and environmental science, is evident. The limited data on its biological activity and interactions with cellular pathways present an opportunity for future research. This guide provides a consolidated technical resource to facilitate such investigations and to encourage the exploration of this compound beyond its traditional role as a colorant.

References

Thermogravimetric Analysis of Vat Red 10: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of Vat Red 10 (C.I. Pigment Red 196), a high-performance organic pigment. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information on the general thermal behavior of high-performance vat dyes and anthraquinone-based pigments to provide a robust framework for its analysis.

Vat dyes are recognized for their exceptional thermal stability, a characteristic attributed to their large, conjugated molecular structures. Understanding the thermal decomposition profile of this compound is crucial for its application in high-temperature processes, for assessing its long-term stability, and for quality control in various industrial and pharmaceutical applications.

Data Presentation: Expected Thermal Decomposition Profile

The following table summarizes the anticipated thermogravimetric data for this compound, based on the typical performance of high-performance vat dyes. It is important to note that these values are representative and actual experimental results may vary depending on the specific experimental conditions.

| Thermal Event | Temperature (°C) | Mass Loss (%) | Atmosphere |

| Onset of Decomposition (Tonset) | ~ 450 | > 5 | Nitrogen |

| Peak Decomposition (Tpeak) | ~ 500 - 600 | Variable | Nitrogen |

| Final Residue at 800°C | - | ~ 50 - 60 | Nitrogen |

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is adapted from standard procedures for the analysis of similar high-performance organic pigments.

Objective: To determine the thermal stability and decomposition profile of this compound using thermogravimetric analysis.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical Balance (sensitivity ±0.01 mg)

-

Sample Pans (e.g., platinum, alumina, or ceramic)

-

Inert Gas Supply (e.g., high-purity nitrogen or argon)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This is typically performed using standard reference materials with known transition temperatures and mass changes.

-

Sample Preparation:

-

Ensure the this compound sample is in a fine, homogeneous powder form.

-

Accurately weigh approximately 5-10 mg of the sample into a tared TGA sample pan. Record the exact mass.

-

-

Experimental Setup:

-

Place the sample pan securely in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate of 20-50 mL/min for at least 30 minutes prior to the analysis to ensure an inert atmosphere. Maintain this purge throughout the experiment.

-

-

TGA Measurement:

-

Equilibrate the sample at a starting temperature of 30°C and hold for 10 minutes to allow for thermal stabilization.

-

Ramp the temperature from 30°C to 900°C at a controlled heating rate of 10°C/min.

-

Continuously monitor and record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to generate the TGA curve (thermogram).

-

From the TGA curve, determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Determine the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG curve), which represents the point of maximum rate of mass loss.

-

Calculate the percentage of mass loss at different temperature intervals and the final residual mass at the end of the experiment.

-

Mandatory Visualization

An In-depth Technical Guide to the Electrochemical Properties of Vat Red 10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of Vat Red 10 (C.I. 67000), an anthraquinone-based vat dye. Given the limited direct experimental data on this compound in publicly accessible literature, this guide synthesizes information from studies on its core structural component, 1-aminoanthraquinone, and the broader class of anthraquinone dyes to infer its electrochemical behavior.

Introduction to the Electrochemistry of Vat Dyes

Vat dyes, including this compound, are characterized by their water-insoluble nature in their oxidized state. The application of these dyes, particularly in the textile industry, relies on a reversible electrochemical reduction process known as "vatting." This process converts the insoluble pigment into a water-soluble leuco form, which has an affinity for textile fibers. Subsequent re-oxidation fixes the dye within the fibers, restoring its original color and insolubility. The electrochemical properties of these dyes, particularly their redox potentials, are critical parameters that govern the efficiency and environmental impact of the dyeing process. Modern electrochemical methods are being explored as greener alternatives to traditional chemical reducing agents[1][2][3].

The core of this compound's structure is an anthraquinone moiety, which is a redox-active aromatic ketone. The electrochemical behavior of anthraquinone and its derivatives is typically characterized by a two-step reduction process[4].

Estimated Electrochemical Data of this compound

| Parameter | Value (vs. Ag/AgCl) | Electrolyte/Solvent | Remarks | Source |

| First Reduction Potential (Epc1) | -1.134 V | 0.1 M TBAP in DMF | Quasi-reversible one-electron transfer. | [5] |

| First Oxidation Potential (Epa1) | -1.056 V | 0.1 M TBAP in DMF | ||

| Second Reduction Potential (Epc2) | -1.619 V | 0.1 M TBAP in DMF | Irreversible one-electron transfer. | |

| General Reduction Potential Range for Anthraquinoid Dyes | -800 mV to -1000 mV | Aqueous alkaline solutions | Required for complete reduction to the leuco form in dyeing processes. |

Note: The actual redox potentials of this compound may vary depending on the specific experimental conditions, including the solvent, electrolyte, pH, and electrode material.

Experimental Protocol: Cyclic Voltammetry of a Vat Dye

This section outlines a general methodology for characterizing the electrochemical properties of a vat dye like this compound using cyclic voltammetry.

Objective: To determine the redox potentials and study the electron transfer kinetics of this compound.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl in saturated KCl)

-

Counter Electrode (e.g., Platinum wire)

-

This compound sample

-

Anhydrous, deoxygenated solvent (e.g., Dimethylformamide - DMF)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP)

-

Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:

-

Preparation of the Analyte Solution:

-

Dissolve a known concentration of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Ensure the dye is fully dissolved. Sonication may be required.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Add the analyte solution to the cell.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V).

-

Vertex Potential 1 (Switching Potential): A potential sufficiently negative to observe the reduction peaks of the dye (e.g., -2.0 V).

-

Vertex Potential 2: The initial potential (e.g., 0 V).

-

Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and perform scans at various rates to study the kinetics.

-

-

Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

-

Record the resulting current vs. potential data.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials and currents from the voltammogram.

-

Determine the formal reduction potential (E°') as the midpoint of the cathodic and anodic peak potentials for a reversible couple.

-

Analyze the effect of the scan rate on the peak currents and potentials to gain insights into the reaction mechanism and electron transfer kinetics.

-

Visualizations

Caption: Generalized two-step electrochemical reduction of an anthraquinone core.

Caption: A typical experimental workflow for cyclic voltammetry analysis.

References

Vat Red 10: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Red 10, identified by CAS Number 2379-79-5, is a synthetic organic dye belonging to the anthraquinone class.[1] It presents as a dark red, odorless powder.[1] While primarily used in the textile industry for its vibrant and durable coloration of fabrics like cotton, silk, and wool, its handling in a laboratory or research setting necessitates a thorough understanding of its safety profile and appropriate handling procedures.[1] This guide provides a comprehensive overview of the known safety data, handling precautions, and emergency procedures for this compound, compiled to assist researchers and professionals in maintaining a safe working environment.

Physicochemical and Hazard Identification

Understanding the fundamental properties and potential hazards of this compound is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C28H14N2O4 or C29H14N2O5 | |

| Molecular Weight | 470.43 g/mol | |

| Appearance | Dark red powder | |

| Odor | Odorless | |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone and ethanol. | |

| Boiling Point | Not applicable | |

| Melting Point | Not available | |

| Flash Point | Not applicable | |

| Autoignition Temperature | Not applicable |

Table 2: Hazard Identification

| Hazard | Description | Source |

| GHS Classification | Not classified as hazardous | |

| Signal Word | No signal word | |

| Hazard Statement(s) | None | |

| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | |

| Chronic Effects | No information available. |

Exposure Controls and Personal Protection

Adherence to proper exposure controls and the use of personal protective equipment (PPE) are critical to minimizing risks associated with handling this compound.

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. Minimize dust generation and accumulation. Ensure eyewash stations and safety showers are readily accessible. | |

| Eye/Face Protection | Chemical safety goggles are recommended. | |

| Skin Protection | Wear appropriate protective gloves (e.g., rubber gloves) to prevent skin exposure. Wear protective clothing to minimize skin contact. | |

| Respiratory Protection | An approved respirator should be worn if dust is generated and ventilation is inadequate. | |

| General Hygiene | Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in work areas. |

Handling, Storage, and Stability

Proper storage and handling procedures are essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Table 4: Handling and Storage Guidelines

| Aspect | Guideline | Source |

| Handling | Avoid generating dust. Use with adequate ventilation. | |

| Storage | Store in a cool, dry, well-ventilated place away from direct sunlight. Keep containers tightly closed. Store in light-resistant containers. | |

| Chemical Stability | Stable under normal temperatures and pressures. | |

| Conditions to Avoid | Excess heat, strong oxidants, and incompatible materials. | |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents. | |

| Hazardous Decomposition Products | Irritating and toxic fumes and gases may be generated during a fire. | |

| Hazardous Polymerization | Will not occur. |

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | |

| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. | |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Caption: Workflow for handling a this compound spill.

Toxicological and Ecological Information

The toxicological and ecological data for this compound is largely incomplete.

Table 6: Toxicological Data

| Test | Result | Source |

| LD50/LC50 | Not available | |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | |

| Mutagenicity | Mutagenicity data has been reported, but specifics are not provided. | |

| Teratogenicity | No information available. | |

| Epidemiology | No information available. | |

| Neurotoxicity | No information available. |

Table 7: Ecological Data

| Test | Result | Source |

| Toxicity to fish | No data available | |

| Toxicity to daphnia and other aquatic invertebrates | No data available | |

| Toxicity to algae | No data available | |

| Persistence and degradability | No data available | |

| Bioaccumulative potential | No data available | |

| Mobility in soil | No data available |

Disposal Considerations

Waste disposal should be conducted in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While this compound is not classified as a hazardous substance under GHS, it is imperative that researchers and laboratory personnel handle it with care, adhering to the safety precautions outlined in this guide. The potential for irritation and the lack of comprehensive toxicological data warrant a cautious approach. By implementing proper engineering controls, consistently using appropriate personal protective equipment, and following established safe handling and emergency procedures, the risks associated with this compound can be effectively managed. Further research into the toxicological and ecological profile of this compound is needed to provide a more complete safety assessment.

References

C.I. 67000 and its relation to Vat Red 10

An In-depth Technical Guide to C.I. 67000 (Vat Red 10) for Researchers and Drug Development Professionals

Introduction